molecular formula C10H7IO3S B14568788 1-Iodonaphthalene-2-sulfonic acid CAS No. 61832-82-4

1-Iodonaphthalene-2-sulfonic acid

Cat. No.: B14568788
CAS No.: 61832-82-4
M. Wt: 334.13 g/mol
InChI Key: JXUNDYKHEAYQFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodonaphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids It is characterized by the presence of an iodine atom and a sulfonic acid group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodonaphthalene-2-sulfonic acid can be synthesized through the iodination of naphthalene derivatives. One common method involves the reaction of naphthalene with iodine in the presence of an oxidizing agent such as nitric acid or sulfuric acid. The reaction typically takes place under controlled temperature conditions to ensure selective iodination at the desired position on the naphthalene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of heterogeneous catalysts can also enhance the efficiency of the iodination process .

Chemical Reactions Analysis

Types of Reactions: 1-Iodonaphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-iodonaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The iodine atom and sulfonic acid group enable the compound to participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 1-Iodonaphthalene-4-sulfonic acid
  • 2-Iodonaphthalene-1-sulfonic acid
  • 1-Bromonaphthalene-2-sulfonic acid

Comparison: 1-Iodonaphthalene-2-sulfonic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and efficiency in certain chemical reactions .

Properties

CAS No.

61832-82-4

Molecular Formula

C10H7IO3S

Molecular Weight

334.13 g/mol

IUPAC Name

1-iodonaphthalene-2-sulfonic acid

InChI

InChI=1S/C10H7IO3S/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14/h1-6H,(H,12,13,14)

InChI Key

JXUNDYKHEAYQFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2I)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.